苯基异丙基砜

描述

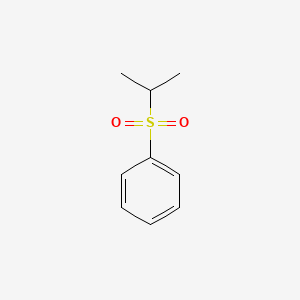

Phenyl isopropyl sulfone is a type of sulfone, a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are considered important synthons in the field of synthetic organic chemistry . They are highly versatile building blocks and find various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .

Synthesis Analysis

Phenyl isopropyl sulfone can be synthesized through various methods. One of the most common approaches is the oxidation of sulfides . Other methods include Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem .Molecular Structure Analysis

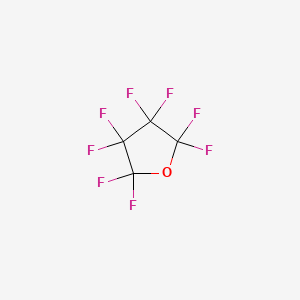

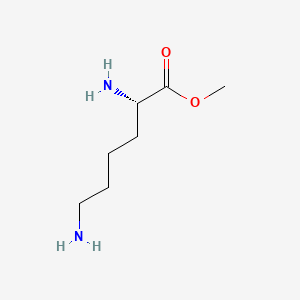

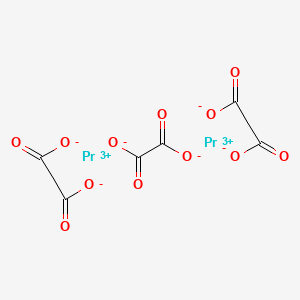

The molecular formula of Phenyl isopropyl sulfone is C9H12O2S . The structure of sulfones is characterized by a sulfonyl (SO2) functional group attached to two carbon atoms . The sulfur atom within the sulfonic group is in the highest level of oxidation and shows electron-acceptor properties, pulling part of electron density of aromatic ring to sulfonic group .Chemical Reactions Analysis

Phenyl isopropyl sulfone can participate in many organic transformations. It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .Physical And Chemical Properties Analysis

Phenyl isopropyl sulfone is a type of high-performance polymer. Its thermal resistance and high strength properties in a wide range of temperatures allow classifying it as a polymer of high-performance assignment .科学研究应用

不对称合成应用

- α-苯基-γ-杂原子取代异丙基磺酸盐的不对称合成:苯基异丙基砜已用于 α-苯基-γ-杂原子取代异丙基磺酸盐的不对称合成,提供了具有高非对映体过量和对映体过量的化合物 (Enders & Iffland,2007 年)。

化学反应性和稳定性

- 异丙基甲苯磺酰和异丙基苯磺酰的α-卤代和反应性:对异丙基甲苯磺酰和异丙基苯磺酰的 α-卤代和相关反应性的研究揭示了对其化学性质的重要见解 (Meyers 等,2003 年)。

有机合成中的保护基团

- 用作硫醇保护基团:芳基乙烯基砜衍生物(包括苯基乙烯基砜)在有机合成中用作 SH 基团的保护基团,在温和条件下促进高产率保护和脱保护 (Kuroki & Lett,1984 年)。

膜技术

- 膜中的磺酸基团:源自苯基异丙基砜的苯磺酸已被掺入聚(亚苯基醚)膜中,由于其高离子交换容量和质子电导率,显示出对燃料电池应用的前景 (Kim 等,2009 年)。

朱利亚-科辛斯基烯烃化

- 三取代和四取代烯烃的合成:苯基砜衍生物用于朱利亚-科辛斯基烯烃化中,用于合成复杂的烯烃,展示了有机合成中的多功能性 (Alonso, Fuensanta & Nájera, 2006 年)。

电解质添加剂

- 富锂正极中的界面膜:苯基乙烯基砜已被用作富锂正极中的电解质添加剂,增强了电池的容量保持率和性能 (Zheng 等,2016 年)。

生物催化

- 对映选择性亚砜氧化:苯基甲基砜是青灰链霉菌对映选择性亚砜氧化的底物,显示出在制药应用中生产对映纯亚砜的潜力 (Salama 等,2020 年)。

分子识别

- 异丙基苯基亚砜的特定包合:固体 (R)-苯基甘氨酰-(R)-苯基甘氨酸从其外消旋混合物中包合了 (S)-异丙基苯基亚砜,揭示了分子识别应用的潜力 (Ogura 等,1990 年)。

聚合物合成

- 磺化的聚(苯撑苯砜):已经合成了含有砜单元和单磺化苯环的聚(对苯撑)离聚物,显示出高离子交换容量和稳定性,适用于燃料电池膜 (Schuster 等,2009 年)。

作用机制

Target of Action

Phenyl isopropyl sulfone, also known as (propane-2-sulfonyl)benzene, is a versatile intermediate in organic synthesis . It serves as an important building block in the construction of biologically active molecules or functional materials .

Mode of Action

The sulfone group in phenyl isopropyl sulfone can function as an activating, electron-withdrawing substituent in Michael acceptors . It can also act as a good leaving group, producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation . In addition, sulfone groups can stabilize adjacent carbanions .

Biochemical Pathways

Phenyl isopropyl sulfone is involved in various biochemical pathways due to its versatility as a synthetic intermediate . It participates in classical reactions of sulfones in organic synthesis, including the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination . Apart from these classical transformations, sulfones have been employed as versatile intermediates for the preparation of various product classes .

Action Environment

The action of phenyl isopropyl sulfone can be influenced by various environmental factors. For instance, the reactivity of the sulfone group can be modulated by the presence of other functional groups, the pH of the environment, and the temperature . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

Phenyl isopropyl sulfone can cause skin irritation and may be harmful if absorbed through the skin. It is harmful if swallowed and may cause irritation of the digestive tract. Inhalation causes respiratory tract irritation and may be harmful if inhaled. Chronic exposure may cause liver and kidney damage .

未来方向

Recent developments in the field of sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

属性

IUPAC Name |

propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSQCOXRMHSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195181 | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4238-09-9 | |

| Record name | [(1-Methylethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, isopropyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)

![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B1605169.png)